3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Overview
Description
3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea is a complex organic compound that features a benzofuran, benzoxazole, and thiourea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Synthesis of the Benzoxazole Ring: This often involves the condensation of o-aminophenols with carboxylic acids or their derivatives.
Thiourea Formation: The final step usually involves the reaction of isothiocyanates with amines to form the thiourea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and benzoxazole rings.
Reduction: Reduction reactions could target the carbonyl group or the thiourea moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzofuran and benzoxazole structures are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or nucleic acids, disrupting their normal function. The benzofuran and benzoxazole rings could intercalate with DNA, while the thiourea moiety might form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
- 1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea
Uniqueness
The unique combination of benzofuran, benzoxazole, and thiourea in 3-(1-Benzofuran-2-carbonyl)-1-[3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]thiourea might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3S/c24-15-8-9-19-17(12-15)26-22(30-19)14-5-3-6-16(10-14)25-23(31)27-21(28)20-11-13-4-1-2-7-18(13)29-20/h1-12H,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNIBVWZVBUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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